4-Hydroxy-6,7-dimethylcoumarin
Overview
Description
4-Hydroxy-6,7-dimethylcoumarin is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
4-Hydroxy-6,7-dimethylcoumarin, a derivative of coumarin, has been found to exhibit biological activity against bacteria and fungi . The primary targets of this compound are these microorganisms, where it inhibits their growth .
Mode of Action
It is known that coumarins, in general, can potentially treat various ailments, including cancer, metabolic, and degenerative disorders . They play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They are involved in various metabolic pathways in plants .
Pharmacokinetics
It is known that coumarins, in general, affect the normal metabolism of vitamin k in the body by inhibiting the enzyme vitamin k epoxide reductase .
Result of Action
The result of the action of this compound is the inhibition of the growth of certain bacteria and fungi . This suggests that it could have potential applications in the treatment of infections caused by these microorganisms.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-6,7-dimethylcoumarin plays a significant role in various biochemical reactions. It has been shown to interact with enzymes such as phosphatases, β-galactosidases, and β-lactamases . These interactions often involve the binding of this compound to enzyme substrates, influencing the enzyme’s activity. For instance, it can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been used in the synthesis of other biologically active compounds, further highlighting its versatility in biochemical processes .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, in LPS-stimulated macrophages, this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . This modulation can lead to changes in cellular responses, potentially reducing inflammation and promoting cell survival. Furthermore, this compound has been shown to affect the growth and viability of bacterial and fungal cells, indicating its potential as an antimicrobial agent .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity . For instance, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in the enzyme’s conformation and function . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of less active or inactive metabolites . This degradation can affect the compound’s efficacy and potency in long-term experiments. Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . For example, at low doses, this compound may exhibit beneficial effects, such as antimicrobial activity or anti-inflammatory properties . At higher doses, it can cause toxicity, affecting the liver, kidneys, or other organs . These dosage effects highlight the importance of determining the optimal dose for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can undergo biotransformation, leading to the formation of metabolites that may have different biological activities . For instance, it can be metabolized by cytochrome P450 enzymes, resulting in the formation of hydroxylated or demethylated derivatives . These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity . The compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . For example, this compound may be transported into the cytoplasm or nucleus, where it can interact with target biomolecules and exert its effects . The distribution of the compound within tissues can also affect its overall bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function . The compound can be directed to specific compartments or organelles within the cell, such as the mitochondria, endoplasmic reticulum, or nucleus . This localization can be influenced by targeting signals or post-translational modifications that direct the compound to its site of action . For instance, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
4-hydroxy-6,7-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-3-8-9(12)5-11(13)14-10(8)4-7(6)2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHZQBMBPNZPEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=O)C=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55004-77-8 | |
Record name | 4-Hydroxy-6,7-dimethylcoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can be said about the potential antifungal activity of 4-Hydroxy-6,7-dimethylcoumarin based on its structure and the findings of the research?
A1: The research primarily highlights the strong antifungal activity of dimethoxycoumarins like 6,7-dimethoxycoumarin (scoparone) and 6,7-dimethoxy-4-methylcoumarin against fungal strains, particularly Trichophyton mentagrophytes and Rhizoctonia solani []. While this compound possesses methyl substitutions at positions 6 and 7 like the active compounds, it lacks the dimethoxy groups. Further research is needed to determine if the presence of a hydroxyl group at position 4 significantly impacts its antifungal activity compared to the dimethoxy counterparts.
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